molecular formula C10H18N2O B13321681 (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide

Cat. No.: B13321681
M. Wt: 182.26 g/mol
InChI Key: NSOOLBFWFUNFGH-RLKGBJSKSA-N
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Description

(3R)-3-Amino-3-{bicyclo[221]heptan-2-yl}propanamide is a chiral compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom-economical methods are often employed to develop scalable and environmentally friendly synthesis routes.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a scaffold for the development of biologically active compounds.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is unique due to its specific stereochemistry and the presence of an amino group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(3R)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanamide

InChI

InChI=1S/C10H18N2O/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)/t6?,7?,8?,9-/m1/s1

InChI Key

NSOOLBFWFUNFGH-RLKGBJSKSA-N

Isomeric SMILES

C1CC2CC1CC2[C@@H](CC(=O)N)N

Canonical SMILES

C1CC2CC1CC2C(CC(=O)N)N

Origin of Product

United States

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